molecular formula C13H15N3O2S B8672016 1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone

1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone

Cat. No. B8672016
M. Wt: 277.34 g/mol
InChI Key: PIMWCRQFZKYVEK-UHFFFAOYSA-N
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Patent
US08338599B2

Procedure details

50 mg (1 eq.) of 4-(3-thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperidinium hydrochloride and 77 μl (3 eq.) of diisopropylethylamine were dissolved in 1 ml of dichloromethane. 39 μl (1.2 eq.) of acetic anhydride were added dropwise and the reaction medium was stirred for 2 hours at room temperature. The reaction medium was evaporated and the residue was taken up in 15 ml of ethyl acetate. The organic phase was washed with aqueous 1N sodium hydroxide solution (3×30 ml), with aqueous 1N hydrochloric acid solution (3×30 ml) and with saturated aqueous NaCl solution (30 ml), dried over MgSO4 and concentrated under reduced pressure to give 41 mg (98%) of the expected compound.
Name
4-(3-thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperidinium hydrochloride
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
39 μL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]1[N:11]=[C:10]([CH:12]2[CH2:17][CH2:16][NH2+:15][CH2:14][CH2:13]2)[O:9][N:8]=1.C(N(C(C)C)CC)(C)C.[C:27](OC(=O)C)(=[O:29])[CH3:28]>ClCCl>[S:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]1[N:11]=[C:10]([CH:12]2[CH2:17][CH2:16][N:15]([C:27](=[O:29])[CH3:28])[CH2:14][CH2:13]2)[O:9][N:8]=1 |f:0.1|

Inputs

Step One
Name
4-(3-thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperidinium hydrochloride
Quantity
50 mg
Type
reactant
Smiles
Cl.S1C(=CC=C1)C1=NOC(=N1)C1CC[NH2+]CC1
Name
Quantity
77 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
39 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction medium was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction medium was evaporated
WASH
Type
WASH
Details
The organic phase was washed with aqueous 1N sodium hydroxide solution (3×30 ml), with aqueous 1N hydrochloric acid solution (3×30 ml) and with saturated aqueous NaCl solution (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC=C1)C1=NOC(=N1)C1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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